molecular formula C22H17NO4 B3510942 METHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE

METHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE

Cat. No.: B3510942
M. Wt: 359.4 g/mol
InChI Key: RLLNZZKAYUUIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(9H-xanthene-9-amid)benzoate is a heterocyclic compound featuring a xanthene core (a tricyclic structure comprising two benzene rings fused via an oxygen atom) conjugated with a benzoate ester group through an amide linkage.

Properties

IUPAC Name

methyl 2-(9H-xanthene-9-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-26-22(25)14-8-2-5-11-17(14)23-21(24)20-15-9-3-6-12-18(15)27-19-13-7-4-10-16(19)20/h2-13,20H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLNZZKAYUUIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(9H-xanthene-9-amido)benzoate typically involves the reaction of 9H-xanthene-9-carboxylic acid with methyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(9H-xanthene-9-amido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(9H-xanthene-9-amido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(9H-xanthene-9-amido)benzoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) . The compound’s structure allows it to bind to these targets, thereby modulating their activity and reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Xanthene-Based Analogs

The closest analog is Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate (C21H14O5), which replaces the amide group with a hydroxyl-ketone moiety on the xanthene ring. Key differences include:

  • Molecular Weight: The analog has a molecular weight of 346.34 g/mol, while the target compound (C21H15NO4) would theoretically weigh ~357.35 g/mol, suggesting slight differences in solubility and crystallinity.
Table 1: Structural Comparison of Xanthene Derivatives
Compound Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 2-(9H-xanthene-9-amid)benzoate Amide, benzoate ester C21H15NO4 ~357.35 Potential fluorescence, drug design
Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate Hydroxyl, ketone, benzoate ester C21H14O5 346.34 Fluorescent probes, dyes

Benzoate Ester Derivatives

Several methyl benzoate derivatives in pesticide chemistry share structural similarities:

  • Bensulfuron-methyl and primisulfuron-methyl () incorporate sulfonylurea groups linked to pyrimidine rings. While these lack the xanthene core, their benzoate ester groups are critical for herbicidal activity, highlighting the role of ester moieties in bioavailability and stability .
  • Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) () replaces the xanthene-amide with a quinoline-piperazine-carbonyl system.
Table 2: Benzoate Ester Derivatives with Varied Substituents
Compound Core Structure Key Substituents Biological Activity
Methyl 2-(9H-xanthene-9-amid)benzoate Xanthene-amide-benzoate Amide linkage Underexplored (theoretical)
Bensulfuron-methyl Pyrimidine-sulfonylurea Sulfonylurea, pyrimidine Herbicidal
C1 () Quinoline-piperazine-carbonyl Quinoline, piperazine Antimicrobial (hypothesized)

Key Research Findings and Limitations

  • Synthetic Challenges: Unlike the well-documented synthesis of quinoline-based benzoates (), the preparation of xanthene-amidobenzoates may require specialized coupling reagents (e.g., for amide bond formation) and crystallization techniques, as seen in SHELX-refined structures .
  • Biological Activity: While sulfonylurea derivatives () are established pesticides, the xanthene-amidobenzoate’s bioactivity remains speculative.
  • Spectroscopic Data : Analogous compounds (e.g., C1–C7 in ) were characterized via ¹H NMR and HRMS, which could guide future analysis of the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.